Cefpodoxime

描述

属性

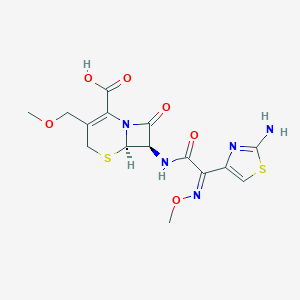

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUSVOMTXWRGEK-HBWVYFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022765 | |

| Record name | Cefpodoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefpodoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.85e-01 g/L | |

| Record name | Cefpodoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80210-62-4, 82619-04-3 | |

| Record name | Cefpodoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80210-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefpodoxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080210624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefpodoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefpodoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPODOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R4F94TVGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefpodoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefpodoxime's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime, a third-generation oral cephalosporin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of the mechanism of action of this compound against Gram-positive bacteria, with a focus on its interaction with Penicillin-Binding Proteins (PBPs). It includes available quantitative data on its activity, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound against Gram-positive bacteria is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] this compound, the active metabolite of the prodrug this compound proxetil, covalently binds to and inactivates Penicillin-Binding Proteins (PBPs).[2] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan assembly, specifically the transpeptidation reaction that cross-links the peptide side chains of adjacent glycan strands.[3] By inhibiting these enzymes, this compound effectively blocks the formation of a stable and rigid cell wall. This disruption leads to the loss of cell integrity, ultimately resulting in cell lysis and bacterial death.[1]

Targeting Penicillin-Binding Proteins (PBPs)

Gram-positive bacteria possess multiple PBPs, each with specific roles in cell wall synthesis and maintenance. While specific quantitative data on the binding affinity of this compound to individual PBPs in Gram-positive bacteria is limited in the available literature, studies have indicated its strong interaction with key PBPs. For instance, this compound has been shown to have a stronger binding affinity for PBP2 of Staphylococcus aureus than the earlier-generation cephalosporin, cefaclor.[4] Inhibition of PBP2 in S. aureus has been linked to cell lysis.[3]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant Gram-positive bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Gram-Positive Bacterium | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Staphylococcus aureus (Methicillin-susceptible) | - | 4 | 4 | |

| Coagulase-negative staphylococci | - | >2 | - | |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.25 | - | <0.015 | |

| Streptococcus pneumoniae (Penicillin-intermediate) | - | 1 | - | |

| Streptococcus pneumoniae (Penicillin-resistant) | - | 8 | - | |

| Streptococcus pyogenes (Group A Strep) | ≤0.25 | 0.008-0.015 | 0.008-0.015 | |

| Streptococci (Group B, C, G) | - | - | <0.015 |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location.

Downstream Effects: Activation of Autolytic Enzymes

Inhibition of PBPs by this compound triggers a complex cascade of events that culminates in bacteriolysis. A key downstream effect is the dysregulation and activation of autolytic enzymes, also known as peptidoglycan hydrolases. These enzymes are normally involved in cell wall remodeling during growth and division. However, following PBP inhibition, their uncontrolled activity leads to the degradation of the existing peptidoglycan, contributing significantly to cell death.

In Staphylococcus aureus, the major autolysin AtlA is a key player in this process. In Streptococcus pneumoniae, a group of autolysins including LytA (an N-acetylmuramoyl-L-alanine amidase), LytC (a lysozyme), and CbpD are involved in the lytic process. The inhibition of peptidoglycan synthesis creates a signal that leads to the activation of these hydrolases, which then proceed to degrade the cell wall from within.

dot

Caption: Autolysin Activation Cascade Following this compound Treatment.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.

Materials:

-

This compound powder

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Sterile saline or broth for dilution

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

-

The 12th well serves as a growth control (no antibiotic).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL, and the this compound concentrations will be halved to their final testing concentrations.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure turbidity (OD₆₀₀).

dot

Caption: Broth Microdilution MIC Determination Workflow.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This protocol describes a general method for determining the binding affinity (IC₅₀) of this compound for specific PBPs using a competitive assay with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL).

Materials:

-

Bacterial membrane preparations containing PBPs from the target Gram-positive organism.

-

This compound solutions of varying concentrations.

-

Fluorescently labeled penicillin (e.g., Bocillin™ FL).

-

Phosphate-buffered saline (PBS).

-

SDS-PAGE equipment and reagents.

-

Fluorescence gel scanner.

Procedure:

-

Membrane Preparation:

-

Grow the bacterial strain of interest to mid-log phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) in a suitable buffer.

-

Isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in PBS and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of this compound for a set time (e.g., 10 minutes at 37°C) to allow for binding to the PBPs.

-

Include a control tube with no this compound.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of the fluorescently labeled penicillin to each tube.

-

Incubate for a further set time (e.g., 15 minutes at 37°C) to allow the fluorescent probe to bind to any PBPs not occupied by this compound.

-

-

Termination of Reaction and Sample Preparation:

-

Stop the reaction by adding an excess of unlabeled penicillin G.

-

Pellet the membranes by centrifugation.

-

Resuspend the pellets in SDS-PAGE sample buffer and heat to denature the proteins.

-

-

SDS-PAGE and Fluorescence Detection:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

Plot the percentage of inhibition of fluorescent probe binding (compared to the control with no this compound) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the binding of the fluorescent probe, by fitting the data to a suitable dose-response curve.

-

dot

Caption: Competitive PBP Binding Assay Workflow.

Conclusion

This compound's efficacy against Gram-positive bacteria is rooted in its ability to inhibit essential penicillin-binding proteins, leading to the disruption of peptidoglycan synthesis and subsequent cell lysis. This process is further amplified by the activation of endogenous autolytic enzymes. While the qualitative aspects of this mechanism are well-established, further research is warranted to elucidate the specific quantitative binding affinities of this compound for the full spectrum of PBPs in key Gram-positive pathogens. Such data would provide a more refined understanding of its structure-activity relationship and could aid in the development of future cephalosporin antibiotics with enhanced efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Possible physiological functions of penicillin-binding proteins in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound proxetil, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Cefpodoxime Proxetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for Cefpodoxime proxetil, a third-generation oral cephalosporin. The document details the core chemical transformations, purification methodologies, and includes quantitative data, experimental protocols, and process visualizations to support research, development, and manufacturing activities.

Synthesis of this compound Proxetil

The industrial synthesis of this compound proxetil is a multi-step process that typically begins with the key starting material, 7-aminocephalosporanic acid (7-ACA). The synthesis involves the formation of the this compound acid core, followed by esterification to yield the prodrug, this compound proxetil.

A common synthetic approach involves the following key transformations:

-

Methoxylation of 7-ACA: The synthesis often starts with the methoxylation of 7-ACA at the C-3 position to form 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA). This is typically achieved using methanol in the presence of a catalyst like a boron trifluoride complex.[1]

-

Acylation of 7-AMCA: The amino group at the C-7 position of 7-AMCA is then acylated with an activated derivative of (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid, such as S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM).[2][3] This reaction forms the core structure of this compound acid.

-

Esterification of this compound Acid: The final step is the esterification of the carboxylic acid group of this compound acid with 1-iodoethyl isopropyl carbonate to produce this compound proxetil.[1][4][5] This reaction is typically carried out in an aprotic solvent like N,N-dimethylacetamide (DMAc) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]

An alternative described pathway involves the chloroacetylation of the aminothiazolyl group of cefotaxime, followed by esterification and subsequent deprotection to yield this compound proxetil. This method is reported to offer good yields and avoids column chromatography for purification.[2][3]

Synthesis Pathway Visualization

Caption: Synthesis Pathway of this compound Proxetil from 7-ACA.

Experimental Protocol: Esterification of this compound Acid

This protocol is a representative example of the esterification step.[6]

-

Reaction Setup: A solution of this compound acid (e.g., 50 g, 0.117 moles) in N,N-dimethylacetamide (350 ml) is prepared and cooled to a temperature between -15°C and -6°C.

-

Base Addition: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 17.5 g, 0.115 moles) is added dropwise to the cooled solution while maintaining the low temperature.

-

Esterification: 1-Iodoethyl isopropyl carbonate (e.g., 28.9 g, 0.112 moles) is then added dropwise over 10-15 minutes. The reaction mixture is stirred for approximately 30 minutes at the same temperature.

-

Quenching: The reaction is quenched by the addition of hydrochloric acid (e.g., 10 ml) in demineralized water (90 ml) at a temperature below -10°C.

-

Work-up: The reaction mixture is further diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined and washed sequentially with a dilute sodium carbonate solution and a sodium thiosulfate solution.

Purification of this compound Proxetil

Crude this compound proxetil obtained from the synthesis process contains various impurities that must be removed to meet pharmacopeial standards. A highly effective and industrially scalable purification method involves the formation of an acid addition salt, which can be selectively precipitated, washed, and then neutralized to yield the highly pure final product.

The most common acid addition salts used for this purpose are the methanesulfonate and hydrochloride salts.

Purification Workflow Visualization

Caption: Purification Workflow via Acid Addition Salt Formation.

Experimental Protocol: Purification via Hydrochloride Salt Formation

This protocol outlines the purification of this compound proxetil through the formation and subsequent neutralization of its hydrochloride salt.[7][8]

-

Salt Formation:

-

Impure this compound proxetil is dissolved in a suitable organic solvent, such as methyl isobutyl ketone.

-

Concentrated hydrochloric acid is added to the solution over 5-10 minutes.

-

The mixture is stirred for approximately 2 hours to allow for complete precipitation of this compound proxetil hydrochloride.

-

The precipitated salt is isolated by filtration.

-

-

Neutralization:

-

The isolated this compound proxetil hydrochloride is dissolved in a water-miscible solvent like methanol at 25-30°C.

-

This solution is then added to an aqueous solution of a base, such as sodium bicarbonate, over a period of 30 minutes.

-

The resulting mixture is stirred for about 60 minutes, during which pure this compound proxetil precipitates.

-

The pure product is collected by filtration, washed with water, and dried.

-

An alternative method involves the use of methanesulfonic acid to form the methanesulfonate salt, which is then neutralized to yield the pure product.[9]

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the synthesis and purification of this compound proxetil.

Table 1: Synthesis Yields

| Synthesis Step/Method | Starting Material | Product | Yield (%) | Reference |

| Esterification of this compound Acid | This compound Acid | Crude this compound Proxetil | 77 | [6] |

| Esterification of this compound Acid | This compound Acid | Desmethyl this compound Proxetil | 85 | [4] |

| Reaction of this compound Sodium Salt with 1-iodoethylisopropylcarbonate | This compound Sodium Salt | This compound Proxetil | 96 | [10] |

| Reaction of this compound Magnesium Salt with 1-iodoethylisopropylcarbonate | This compound Magnesium Salt | This compound Proxetil | 92 | [10] |

| Reaction of this compound Calcium Salt with 1-iodoethylisopropylcarbonate | This compound Calcium Salt | This compound Proxetil | 90 | [10] |

| Reaction of this compound Potassium Salt with 1-iodoethylisopropylcarbonate | This compound Potassium Salt | This compound Proxetil | 95 | [10] |

Table 2: Purification and Purity Data

| Purification Method | Starting Material Purity/Impurity | Final Product Purity (%) | Final Product Δ³ Isomer (%) | Diastereomeric Ratio (R/R+S) | Yield (%) | Reference |

| Neutralization of Hydrochloride Salt | Crude | ≥ 95 | - | 0.54 | 77.7 | [7][8] |

| Crystallization after purification with HCl and Ammonia | Crude | 99.14 | 0.55 | - | - | |

| Crystallization after purification with HCl and Ammonia | Crude | 99.22 | 0.36 | - | - | |

| Reaction of this compound Salt with Crown Ether | - | 99.0 | 0.33 | - | 82 | [10] |

| Reaction of this compound Salt without Crown Ether | - | 98.8 | 0.37 | - | 84 | [10] |

Impurity Profiling

A number of process-related impurities and degradation products can be present in the final this compound proxetil product. The European Pharmacopoeia lists several known impurities. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are crucial for the identification and characterization of these impurities. Systematic studies have identified and characterized up to 15 impurities in commercial samples, including both process impurities and degradation products. Understanding the fragmentation pathways of this compound proxetil in mass spectrometry is essential for elucidating the structures of unknown impurities.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. An improved method for preparation of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. Process for the manufacture of this compound proxetil - Eureka | Patsnap [eureka.patsnap.com]

- 7. EP1590353B1 - A process for the preparation of this compound proxetil - Google Patents [patents.google.com]

- 8. A PROCESS FOR THE PREPARATION OF this compound PROXETIL - Patent 1590353 [data.epo.org]

- 9. US20060149055A1 - Process for the manufacture of this compound proxetil - Google Patents [patents.google.com]

- 10. US6639068B1 - Method of preparing highly pure this compound proxetil - Google Patents [patents.google.com]

In Vitro Pharmacokinetics of Cefpodoxime in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacokinetic properties of Cefpodoxime, a third-generation cephalosporin antibiotic, in various preclinical models. This compound is administered orally as a prodrug, this compound proxetil, which is designed to improve its oral bioavailability. This document summarizes key in vitro parameters, including the hydrolysis of the prodrug, plasma protein binding, metabolic stability, and intestinal permeability, supported by detailed experimental protocols and data presented for comparative analysis.

Prodrug Hydrolysis: Conversion of this compound Proxetil to this compound

This compound proxetil is an ester prodrug that undergoes rapid hydrolysis to its active metabolite, this compound, by esterases present in the gastrointestinal tract and serum.[1] This conversion is a critical step for the drug's therapeutic efficacy.

In Vitro Hydrolysis Data

In vitro studies using rat serum, liver, and intestinal S9 fractions have demonstrated the rapid and complete conversion of this compound proxetil to this compound. In liver and intestinal S9 fractions, this conversion is complete within 10-15 minutes, while in serum, it occurs within 5 minutes.[1] This rapid hydrolysis is primarily mediated by cholinesterases.[2]

dot

Prodrug activation pathway of this compound proxetil.

Plasma Protein Binding

The extent of plasma protein binding is a key determinant of a drug's distribution and availability to reach its target site. The binding of this compound to plasma proteins varies significantly across different preclinical species.

Quantitative Data for Plasma Protein Binding

| Preclinical Model | Plasma Protein Binding (%) | Reference |

| Human | 14.3 - 18.3 | [3] |

| Dog | 82.6 | [4] |

| Rat | 38 | [5] |

Note: The significant inter-species variability highlights the importance of selecting appropriate preclinical models for pharmacokinetic studies.

Experimental Protocol: Equilibrium Dialysis

Equilibrium dialysis is a widely used method to determine the extent of drug binding to plasma proteins.

dot

Workflow for Equilibrium Dialysis.

Detailed Methodology:

-

Preparation of Dialysis Unit: A dialysis unit, typically a 96-well plate format, is fitted with semi-permeable membranes (e.g., molecular weight cutoff of 12-14 kDa).

-

Sample Preparation: this compound is added to the plasma of the preclinical species being tested.

-

Dialysis: The plasma containing this compound is placed in one chamber of the dialysis unit, and a protein-free buffer (e.g., phosphate-buffered saline) is placed in the opposing chamber.

-

Incubation: The unit is sealed and incubated at 37°C with gentle agitation for a sufficient period to allow for equilibrium of the unbound drug to be reached between the two chambers.

-

Sampling and Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of this compound in each sample is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The percentage of plasma protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers at equilibrium.

Metabolic Stability

Metabolic stability assays are crucial for predicting the hepatic clearance of a drug. These assays typically involve incubating the drug with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Quantitative Data for Metabolic Stability

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines the general procedure for assessing the metabolic stability of a compound using liver microsomes.

dot

Workflow for Microsomal Stability Assay.

Detailed Methodology:

-

Incubation Mixture Preparation: An incubation mixture is prepared containing this compound, liver microsomes from the target preclinical species, and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubation: The mixture is pre-incubated at 37°C to allow the components to reach thermal equilibrium.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a necessary cofactor for many cytochrome P450 enzymes.

-

Time-course Sampling: Aliquots of the reaction mixture are collected at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The metabolic reaction in each aliquot is immediately stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by a suitable analytical method (e.g., LC-MS/MS) to quantify the concentration of the remaining this compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. From the slope of this line, the in vitro half-life (t½) and the intrinsic clearance (CLint) can be calculated.

Intestinal Permeability (Caco-2 Model)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drugs. When cultured, these cells form a polarized monolayer with tight junctions, mimicking the epithelial barrier of the small intestine.

Quantitative Data for Caco-2 Permeability

Specific apparent permeability (Papp) values for this compound in Caco-2 cell assays were not identified in the reviewed literature. However, the general classification of permeability based on Papp values is as follows:

-

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

-

Moderate Permeability: Papp between 1 x 10⁻⁶ and 1 x 10⁻⁵ cm/s

-

High Permeability: Papp > 1 x 10⁻⁵ cm/s

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the standard procedure for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

dot

Workflow for Caco-2 Permeability Assay.

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable membrane supports (e.g., Transwell® inserts) and cultured for approximately 21 days. During this time, the cells differentiate and form a confluent, polarized monolayer with well-defined tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified before the experiment by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

-

Permeability Assay:

-

Apical to Basolateral (A-to-B) Transport: The culture medium in the apical (upper) chamber is replaced with a transport buffer containing this compound. The basolateral (lower) chamber contains a drug-free transport buffer.

-

Basolateral to Apical (B-to-A) Transport: The experiment is also performed in the reverse direction to assess active efflux. The drug is added to the basolateral chamber, and samples are collected from the apical chamber.

-

-

Incubation and Sampling: The cells are incubated at 37°C, and samples are collected from the receiver chamber at predetermined time intervals.

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method like LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to assess the potential for active efflux of the drug. An efflux ratio greater than 2 is generally indicative of active efflux.

Conclusion

This technical guide has summarized the key in vitro pharmacokinetic parameters of this compound in preclinical models. The rapid hydrolysis of the prodrug, this compound proxetil, is essential for its activity. There is significant inter-species variability in plasma protein binding, which should be a key consideration in the selection of animal models for further studies. While this compound is suggested to have minimal metabolism, further studies are required to provide specific quantitative data on its metabolic stability in various preclinical species. Similarly, dedicated Caco-2 permeability studies would be beneficial to accurately classify its intestinal absorption potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals involved in the preclinical evaluation of this compound and other similar compounds.

References

- 1. Pharmacokinetic assessment of this compound proxetil in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in-vitro activity of this compound: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic assessment of this compound proxetil in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefpodoxime degradation products and pathways under stress conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of the third-generation cephalosporin antibiotic, Cefpodoxime, under various stress conditions. Understanding the stability of this compound is critical for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy. This document summarizes key findings from forced degradation studies, presents detailed experimental protocols, and visualizes the degradation pathways.

Core Concepts in this compound Degradation

This compound proxetil, the oral prodrug, is susceptible to degradation under several conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4] The primary degradation pathways involve hydrolysis of the β-lactam ring and the ester side chain, as well as other molecular rearrangements.

Quantitative Analysis of this compound Degradation

The following tables summarize the quantitative data from various stress degradation studies on this compound proxetil. These studies utilize High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) to quantify the extent of degradation.

| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Reference |

| Acidic | 5 M HCl | Reflux at various temperatures (40-90°C) | Various time intervals | Significant degradation, additional peaks observed | [2] |

| 1 N HCl | Not specified | Not specified | Degradation observed | [5] | |

| 0.1 M HCl | Room Temperature | 2 hours | Degradation observed | [1] | |

| Alkaline | 0.01 M NaOH | Not specified | Not specified | Complete degradation | [3] |

| 0.1 N NaOH | Not specified | Not specified | Degradation observed | [5] | |

| 0.1 M NaOH | Room Temperature | 2 hours | Degradation observed | [1] | |

| Oxidative | 3% H₂O₂ | Reflux at various temperatures (40-90°C) | Various time intervals | Significant degradation, additional peaks observed | [2] |

| 10% H₂O₂ | Room Temperature | 2 hours | Degradation observed | [1] | |

| Thermal (Dry Heat) | Oven | 80°C | 24 hours | Degradation observed | [3] |

| Oven | 60°C | 2 hours | Degradation observed | [1] | |

| Photolytic | UV light | 254 nm | 12 hours | Degradation observed | [1] |

| UV light | Not specified | Not specified | Degradation observed | [5] |

Table 1: Summary of Quantitative Degradation Data for this compound Proxetil under Various Stress Conditions.

Experimental Protocols for Stress Degradation Studies

The following are detailed methodologies for conducting stress degradation studies on this compound, based on established protocols.

Preparation of Stock Solution

A stock solution of this compound proxetil is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.[6]

Acid Degradation

-

Method 1: Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 2 mL of 0.1 M hydrochloric acid (HCl) and allow the mixture to stand for 2 hours at room temperature. Neutralize the solution with 2 mL of 0.1 M sodium hydroxide (NaOH).[1]

-

Method 2: Mix 20 mL of the standard solution with 20 mL of 5 M HCl in a double neck round bottom flask. Reflux the mixture at various temperatures (e.g., 40, 50, 60, 70, 80, and 90°C) for different time intervals to study the degradation kinetics.[2]

Alkaline Degradation

-

Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 2 mL of 0.1 M sodium hydroxide (NaOH) and maintain the mixture for 2 hours at room temperature. Neutralize the solution with 2 mL of 0.1 M hydrochloric acid (HCl).[1]

Oxidative Degradation

-

Transfer 5 mL of the stock solution into a 25 mL volumetric flask. Add 1.0 mL of 10% hydrogen peroxide (H₂O₂) solution and maintain the mixture for 2 hours.[1]

-

For kinetic studies, mix 20 mL of the standard solution with 20 mL of 3% H₂O₂ and reflux at different temperatures for various time intervals.[2]

Thermal Degradation (Dry Heat)

-

Place approximately 100 mg of this compound proxetil bulk material in an oven at 60°C for 2 hours. After cooling, dissolve 10 mg of the sample in a 10 mL volumetric flask with a mixture of water, acetonitrile, and acetic acid (99:99:1, v/v/v).[1]

Photolytic Degradation

-

Expose 10 mL of the stock solution to UV light at 254 nm for 12 hours.[1]

Analytical Method

The degradation samples are typically analyzed using a stability-indicating HPLC method. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 50 mM ammonium acetate, pH 6) in a ratio of 45:55 (v/v).[6][7] The eluate is monitored using a UV detector at 254 nm.[6][7]

This compound Degradation Pathways

The degradation of this compound under stress conditions leads to the formation of several degradation products. The primary pathways involve the opening of the β-lactam ring, which is characteristic of cephalosporin degradation, and hydrolysis of the ester side chain.

Caption: General degradation pathways of this compound Proxetil under various stress conditions.

Under acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the β-lactam ring, a characteristic instability of β-lactam antibiotics.[8] This leads to the loss of antibacterial activity. Additionally, the ester linkage in the proxetil moiety is susceptible to hydrolysis. Oxidative, photolytic, and thermal stress can lead to more complex degradation profiles, resulting in a variety of other degradation products.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is crucial for systematically evaluating the stability of a drug substance.

Caption: A typical experimental workflow for conducting forced degradation studies on this compound.

This workflow begins with the preparation of a drug solution, which is then subjected to a battery of stress conditions as mandated by ICH guidelines.[3] The resulting samples are analyzed using a validated stability-indicating method to separate the parent drug from its degradation products. The final steps involve the identification and quantification of these products and the elucidation of the degradation pathways.

References

Molecular Binding Targets of Cefpodoxime in Escherichia coli: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular interactions between the third-generation cephalosporin antibiotic, Cefpodoxime, and its binding targets within Escherichia coli. This compound exerts its bactericidal effects by inhibiting the final transpeptidation step of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. This inhibition is achieved through covalent binding to essential enzymes known as Penicillin-Binding Proteins (PBPs). This document consolidates available quantitative binding data, details the experimental methodologies used for target identification and affinity measurement, and illustrates the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound is a broad-spectrum, third-generation cephalosporin antibiotic administered orally as a prodrug, this compound proxetil. Following absorption from the gastrointestinal tract, it is de-esterified by the intestinal mucosa to its active metabolite, this compound. Its mechanism of action is consistent with the β-lactam class of antibiotics, which interfere with bacterial cell wall synthesis, leading to cell lysis and death. This compound is noted for its stability in the presence of many β-lactamase enzymes, making it effective against numerous bacterial strains that are resistant to other penicillins and cephalosporins.

Primary Molecular Targets in Escherichia coli

The primary molecular targets of this compound in Escherichia coli are the Penicillin-Binding Proteins (PBPs). These are a group of transpeptidases, carboxypeptidases, and endopeptidases crucial for the assembly and remodeling of the peptidoglycan cell wall. By binding to the active site of these enzymes, this compound acylates the serine residue, forming a stable covalent bond that effectively inactivates the enzyme.

Research indicates that this compound has a strong binding affinity for several high-molecular-weight PBPs in E. coli, which are the most critical targets for bactericidal activity. The principal targets identified are:

-

PBP3 (FtsI): Considered the primary target of this compound in E. coli. This protein is essential for septum formation during cell division. Its inhibition leads to the formation of long, non-dividing filamentous cells and eventual lysis.

-

PBP1a and PBP1b: These are bifunctional transglycosylase-transpeptidases involved in cell elongation. This compound also demonstrates binding affinity for these PBPs.

-

PBP2: This PBP is critical for maintaining the rod shape of the bacterium. This compound exhibits a strong binding affinity for PBP2.

Quantitative Binding Data

The affinity of a β-lactam antibiotic for its PBP targets is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP. While qualitative reports describe this compound's affinity for multiple PBPs as strong, specific quantitative data is limited in publicly accessible literature. The most consistently reported value is for its primary target, PBP3.

Table 1: IC50 of this compound for Penicillin-Binding Protein 3 in E. coli

| Target PBP | E. coli Strain | IC50 (µg/mL) | Reference |

|---|

| PBP3 | K12 | 1.0 | |

Mechanism of Action: Pathway of Inhibition

This compound's bactericidal action is a direct result of the disruption of cell wall synthesis. The antibiotic must first cross the outer membrane of E. coli to reach its PBP targets located in the periplasmic space. Once in the periplasm, it binds to and inhibits PBPs, preventing the cross-linking of peptidoglycan strands. This weakens the cell wall, making the bacterium susceptible to osmotic lysis.

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Protocols: PBP Competitive Binding Assay

The determination of PBP binding affinity (IC50) for a β-lactam antibiotic like this compound is commonly performed using a competitive binding assay. This method measures the ability of the unlabeled antibiotic to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs in whole bacterial cells or membrane preparations.

Objective

To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin probe to the PBPs of E. coli.

Materials

-

E. coli culture (e.g., strain DC2 or MG1655)

-

This compound (dissolved in appropriate solvent, e.g., water or DMSO)

-

Bocillin-FL (fluorescent penicillin probe, from stock in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Lysis buffer and protease inhibitors

-

SDS-PAGE equipment (gels, running buffer, loading dye)

-

Fluorescence gel scanner/imager

-

Microcentrifuge and tubes

Methodology

-

Cell Culture and Harvest: Grow E. coli in a suitable broth to the mid-logarithmic phase (e.g., OD600 of ~0.5). Harvest the cells by centrifugation.

-

Washing: Wash the cell pellets with PBS (pH 7.4) to remove media components.

-

Competitive Inhibition:

-

Resuspend the cell pellets in PBS containing serial dilutions of this compound (e.g., from 0.01 µg/mL to 100 µg/mL).

-

Include a control sample with no this compound.

-

Incubate the suspensions for a defined period (e.g., 30 minutes) at room temperature to allow this compound to bind to its PBP targets.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin-FL (e.g., 5-25 µM) to each cell suspension.

-

Incubate for a shorter period (e.g., 10 minutes) at room temperature. Bocillin-FL will bind to any PBPs not already inhibited by this compound.

-

-

Cell Lysis and Membrane Preparation:

-

Wash the cells again in PBS to remove unbound Bocillin-FL.

-

Resuspend the cells in lysis buffer and lyse them (e.g., by sonication).

-

Isolate the membrane fraction, where PBPs are located, by ultracentrifugation.

-

-

SDS-PAGE:

-

Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Fluorescence Detection and Analysis:

-

Scan the gel using a fluorescence imager set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., BODIPY).

-

The intensity of the fluorescent band corresponding to each PBP will be inversely proportional to the concentration of this compound.

-

Quantify the band intensities using densitometry software. Plot the remaining fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value for each PBP.

-

Caption: Workflow for a competitive PBP binding assay.

Conclusion

This compound is a potent bactericidal agent against Escherichia coli, primarily targeting essential Penicillin-Binding Proteins involved in cell wall biosynthesis. Its high affinity for PBP3, PBP2, and PBP1a/b disrupts cell division and elongation, leading to bacterial death. The quantitative analysis of these interactions, typically achieved through competitive binding assays, confirms PBP3 as a principal target with an IC50 of 1.0 µg/mL. Understanding these specific molecular interactions is fundamental for overcoming resistance mechanisms and designing next-generation antimicrobial therapies.

The Hydrolysis of Cefpodoxime Proxetil: A Technical Guide to its Conversion into the Active Metabolite Cefpodoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefpodoxime proxetil, a third-generation oral cephalosporin, is administered as a prodrug to enhance its oral bioavailability. The clinical efficacy of this antibiotic is entirely dependent on its efficient in vivo hydrolysis to the active metabolite, this compound. This technical guide provides an in-depth exploration of the biochemical conversion of this compound proxetil, detailing the enzymatic pathways, pharmacokinetic parameters, and experimental methodologies crucial for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of cephalosporin antibiotics and prodrug-based therapeutics.

Introduction

This compound proxetil is a well-established third-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] As an ester prodrug, it is designed to overcome the poor oral absorption of its active form, this compound. The proxetil moiety increases the lipophilicity of the molecule, facilitating its absorption through the intestinal wall.[3] Following absorption, the ester linkage is rapidly cleaved by endogenous esterases, releasing the active this compound into the systemic circulation.[1][3] The absolute bioavailability of this compound proxetil is approximately 50%, a factor influenced by its solubility, stability in the gastrointestinal tract, and the efficiency of the hydrolytic conversion.[1][4] A thorough understanding of this hydrolysis process is paramount for optimizing drug delivery and ensuring therapeutic efficacy.

The Hydrolytic Conversion Pathway

The conversion of this compound proxetil to this compound is a one-step enzymatic hydrolysis reaction. This process primarily occurs within the enterocytes of the intestinal wall during absorption, with further hydrolysis potentially taking place in the liver and blood.[3][5] The key enzymes responsible for this biotransformation are non-specific esterases, particularly human carboxylesterases 1 and 2 (hCE1 and hCE2).[5][6] hCE2 is highly expressed in the small intestine, playing a significant role in the first-pass metabolism of many ester prodrugs, while hCE1 is more abundant in the liver.[5][7]

Quantitative Pharmacokinetic Data

The hydrolysis of this compound proxetil directly influences the pharmacokinetic profile of the active drug, this compound. The following tables summarize key pharmacokinetic parameters in healthy adult humans following oral administration of this compound proxetil.

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Proxetil in Healthy Adults

| Parameter | 100 mg Dose | 200 mg Dose | 400 mg Dose | Reference |

| Cmax (mcg/mL) | 1.4 | 2.3 - 2.6 | 3.9 - 4.5 | [1][4][8] |

| Tmax (hours) | ~2-3 | ~2-3 | ~2-3 | [1][8] |

| AUC (mcg*h/mL) | Varies | Varies | Varies | [9] |

| Half-life (hours) | 2.09 - 2.84 | 2.09 - 2.84 | 2.09 - 2.84 | [1][8] |

| Absolute Bioavailability (%) | ~50 | ~50 | ~50 | [1][4] |

| Protein Binding (%) | 21 - 33 | 21 - 33 | 21 - 33 | [1][8] |

Table 2: Pharmacokinetic Parameters in Special Populations

| Population | Parameter | Value | Reference |

| Elderly | Half-life (hours) | 4.2 | [10] |

| Urinary Recovery (%) | 21 (after 400 mg dose) | [10] | |

| Renal Impairment (mild) | Half-life (hours) | 3.5 | [10] |

Experimental Protocols

In Vitro Hydrolysis Assay Using Intestinal Microsomes

This protocol outlines a typical in vitro experiment to determine the rate of this compound proxetil hydrolysis by intestinal esterases.

Materials:

-

This compound proxetil standard

-

This compound standard

-

Human intestinal microsomes (commercially available)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound proxetil and this compound in a suitable organic solvent (e.g., methanol).

-

Prepare the incubation mixture by adding human intestinal microsomes to pre-warmed phosphate buffer (pH 7.4).

-

-

Incubation:

-

Initiate the reaction by adding a known concentration of this compound proxetil to the incubation mixture.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

-

Reaction Termination:

-

Immediately terminate the enzymatic reaction in the withdrawn aliquots by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

-

Sample Preparation:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a validated HPLC method (see section 4.2) to quantify the concentrations of remaining this compound proxetil and the formed this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound proxetil versus time to determine the rate of hydrolysis.

-

Calculate the hydrolysis rate constant (k) and the half-life (t½) of this compound proxetil in the presence of intestinal microsomes.

-

HPLC Method for Quantification of this compound Proxetil and this compound

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of this compound proxetil and its active metabolite, this compound.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Mobile Phase | Acetonitrile and phosphate buffer (pH adjusted) in varying ratios (e.g., 70:30 v/v) | [11] |

| Flow Rate | 1.0 - 1.5 mL/min | [11][12] |

| Detection Wavelength | 225 - 252 nm | [12][13] |

| Injection Volume | 20 µL | [12] |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions containing known concentrations of this compound proxetil and this compound in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration for each analyte.

-

-

Sample Analysis:

-

Inject the prepared samples (from the in vitro hydrolysis assay or other experimental setups) into the HPLC system.

-

Identify and quantify the peaks corresponding to this compound proxetil and this compound based on their retention times compared to the standards.

-

-

Data Quantification:

-

Determine the concentrations of this compound proxetil and this compound in the samples by interpolating their peak areas on the respective calibration curves.

-

Experimental Workflow and Logic

The study of this compound proxetil hydrolysis involves a logical progression from in vitro characterization to in vivo validation. The following diagram illustrates a typical experimental workflow.

Conclusion

The hydrolysis of this compound proxetil to its active metabolite, this compound, is a critical step for its therapeutic action. This conversion is primarily mediated by carboxylesterases in the intestine and liver. The efficiency of this process, along with the physicochemical properties of the prodrug, dictates its overall bioavailability. The experimental protocols and data presented in this guide provide a framework for the comprehensive evaluation of this and other ester-based prodrugs. A thorough understanding of these principles is essential for the rational design and development of effective oral drug delivery systems.

References

- 1. A review of the pharmacokinetics of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound proxetil (U-76,252; CS-807) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of Bioavailability of this compound Proxetil Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound in young and elderly volunteers after single doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. The Robot Scientist - Models of Metabolism [aber.ac.uk]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Simultaneous RP-HPLC Estimation of this compound Proxetil and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

Cefpodoxime's Spectrum of Activity Against Clinical Isolates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefpodoxime, a third-generation oral cephalosporin, against a wide range of clinically significant bacterial isolates. This compound proxetil, a prodrug, is de-esterified in the intestinal mucosa to its active metabolite, this compound. This document consolidates data from multiple studies, presenting quantitative susceptibility data, detailing experimental methodologies, and visualizing key processes to offer a thorough understanding of this compound's antibacterial spectrum.

In Vitro Antimicrobial Activity

This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its stability in the presence of many beta-lactamase enzymes makes it effective against numerous organisms resistant to penicillins and other cephalosporins. The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis.

Gram-Positive Aerobes

This compound is active against many Gram-positive organisms, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae. Against methicillin-susceptible S. aureus, this compound shows moderate activity, with a reported MIC90 of 4 mg/L. It is highly active against penicillin-sensitive pneumococci, with MIC90 values as low as 0.06 mg/L. However, its activity against penicillin-resistant S. pneumoniae is significantly reduced, with a reported MIC90 of 4 mg/L. This compound is not active against enterococci.

| Gram-Positive Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | Susceptible (%) | Reference(s) |

| Staphylococcus aureus (Oxacillin-susceptible) | 1 - 2 | 4 | - | |

| Streptococcus pneumoniae (Penicillin-sensitive) | - | 0.06 - 0.12 | - | |

| Streptococcus pneumoniae (Penicillin-resistant) | 1 | 4 | - | |

| Streptococcus pyogenes | - | 0.06 | - | |

| Streptococcus agalactiae | - | 0.12 | - |

Gram-Negative Aerobes

This compound exhibits potent activity against a wide range of Enterobacteriaceae, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. It is also effective against respiratory pathogens such as Haemophilus influenzae (including beta-lactamase producing strains) and Moraxella catarrhalis. The MIC90 for ampicillin-sensitive and beta-lactamase-producing strains of H. influenzae are 0.12 and 0.25 mg/L, respectively. For M. catarrhalis, the MIC90 is reported to be 1 mg/L. This compound has limited activity against Pseudomonas aeruginosa, Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii.

| Gram-Negative Bacteria | MIC50 (mg/L) | MIC90 (mg/L) | Susceptible (%) | Reference(s) |

| Escherichia coli | ≤1 | ≤1 | >90 | |

| Klebsiella pneumoniae | ≤1 | ≤1 | >90 | |

| Proteus mirabilis | - | ≤1 | - | |

| Proteus vulgaris | 0.12 | - | - | |

| Providencia rettgeri | 0.015 | - | - | |

| Serratia marcescens | 2 | ≥4 | - | |

| Haemophilus influenzae (Ampicillin-sensitive) | - | 0.12 | - | |

| Haemophilus influenzae (β-lactamase positive) | - | 0.25 | - | |

| Moraxella catarrhalis | - | 1 | - |

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily determined using standardized antimicrobial susceptibility testing methods.

Susceptibility Testing Methodology

The most commonly cited method for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates is the agar dilution method . This method involves preparing a series of agar plates containing doubling dilutions of the antibiotic. The bacterial isolates are then inoculated onto the surface of these plates. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Some studies may also employ broth microdilution methods . These are typically performed in microtiter plates and involve inoculating a standardized bacterial suspension into wells containing serial dilutions of the antibiotic in a liquid growth medium. The Vitek 2 system is an example of an automated system that utilizes broth microdilution.

All susceptibility testing is generally performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) . These guidelines provide standardized procedures for inoculum preparation, incubation conditions, and quality control to ensure the accuracy and reproducibility of results.

Quality Control

Quality control is maintained by testing reference strains of bacteria with known MIC values for the antimicrobial agents being evaluated. This ensures the reliability of the testing methodology.

Visualizations

Experimental Workflow for Susceptibility Testing

Cefpodoxime: A Comprehensive Technical Guide to its Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and stability characteristics of Cefpodoxime. This compound is a third-generation cephalosporin antibiotic, administered orally as its prodrug, this compound Proxetil.[1][2] Understanding its fundamental chemical properties, particularly its stability under various stress conditions, is critical for the development of robust and effective pharmaceutical formulations.

Chemical Structure

This compound Proxetil is the active pharmaceutical ingredient in oral formulations. It is an ester prodrug that is hydrolyzed in vivo by esterases in the intestinal epithelium to release the active moiety, this compound.[3][4] This conversion is essential for its bioavailability, which is approximately 50%.[3]

The core structure is a cephem skeleton, characteristic of cephalosporin antibiotics, which contains a beta-lactam ring fused to a dihydrothiazine ring.[5] Modifications to the side chains at positions 3 and 7 of this core structure determine the antibacterial spectrum and pharmacokinetic properties of the drug.[6]

Table 1: Chemical Identifiers for this compound and this compound Proxetil

| Identifier | This compound | This compound Proxetil |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][6] | 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4] |

| Molecular Formula | C₁₅H₁₇N₅O₆S₂[6] | C₂₁H₂₇N₅O₉S₂[4] |

| Molecular Weight | 427.45 g/mol [1] | 557.6 g/mol [4] |

| CAS Number | 80210-62-4[1][6] | 87239-81-4[4] |

| Canonical SMILES | CO/N=C(/c1csc(n1)N)\C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)O)COC[7] | CC(C)OC(=O)OC(C)OC(=O)C1=C(COC)CS[C@H]2--INVALID-LINK--NC(=O)C(=NOC)c3csc(n3)N[2] |

Below is a diagram illustrating the bioactivation of the prodrug.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A review of the pharmacokinetics of this compound proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. This compound | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacodynamics of Cefpodoxime: A Technical Guide to its Interaction with Bacterial Cell Wall Synthesis

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacodynamics of cefpodoxime, a third-generation oral cephalosporin. It focuses on its primary mechanism of action: the inhibition of bacterial cell wall synthesis through targeted interaction with Penicillin-Binding Proteins (PBPs). This guide includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of the underlying biochemical and experimental processes.

Executive Summary

This compound is the active metabolite of the prodrug this compound proxetil, which is de-esterified in the intestinal mucosa after oral administration.[1][2][3] Its bactericidal effect is achieved by disrupting the structural integrity of the bacterial cell wall.[4][5] As a beta-lactam antibiotic, this compound's primary targets are the high-molecular-weight Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][5] this compound exhibits a high affinity for specific PBPs, leading to the inhibition of transpeptidation, which ultimately causes cell lysis and death.[1][2][4] This targeted action provides a broad spectrum of activity against many Gram-positive and Gram-negative pathogens and stability in the presence of many common beta-lactamase enzymes.[2][4]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily due to peptidoglycan, a complex polymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by peptide chains. The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by the transpeptidase domain of PBPs.[2][5]

This compound exerts its bactericidal activity by covalently binding to the active site of these PBPs.[5] This binding mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme, forming a stable, inactive acyl-enzyme complex. This inactivation effectively halts the cross-linking process. The continued activity of autolytic enzymes (autolysins) in the absence of cell wall repair leads to a loss of structural integrity, resulting in cell lysis and bacterial death.[2][5] The active metabolite of this compound preferentially binds to Penicillin-Binding Protein 3 (PBP3), which is crucial for septum formation during cell division.[1][4]

Quantitative Pharmacodynamic Parameters

The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its binding affinity for specific PBPs.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism. This compound has demonstrated potent activity against a wide range of clinically relevant bacteria.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | ≤0.03 - 0.04 | 0.04 - 1 |

| Moraxella catarrhalis | ≤1 | ≤1 |

| Neisseria gonorrhoeae | 0.004 - 0.05 | 0.06 |

| Streptococcus pneumoniae (Penicillin-S) | ≤0.015 - 0.02 | ≤0.015 - 2 |

| Streptococcus pyogenes | ≤0.004 - ≤0.015 | ≤0.015 - 2 |

| Escherichia coli | ≤1 | ≤1 - 2 |

| Klebsiella pneumoniae | ≤1 | 1 |

| Proteus mirabilis | ≤1 | ≤1 |

| Staphylococcus aureus (Methicillin-S) | 4 | 4 |

| Data compiled from multiple sources.[6][7][8][9][10] Note: MIC values can vary based on testing methodology and geographic location of isolates. |

Penicillin-Binding Protein (PBP) Affinity

This compound's efficacy is directly related to its binding affinity for essential PBPs. Studies in E. coli show a high affinity for PBPs 1a, 1bs, 2, and 3.[11] In S. pneumoniae, it is co-selective for PBP3 along with other PBPs.[12] Its particularly strong affinity for PBP3 in Gram-negative bacteria is a hallmark of third-generation cephalosporins.

| Organism | Target PBPs with High Affinity |

| Escherichia coli | PBP1a, PBP1bs, PBP2, PBP3 |

| Proteus rettgeri | PBP1b, PBP1c, PBP3 |

| Staphylococcus aureus | PBP2 |

| Streptococcus pneumoniae | Co-selective for PBP3 and others |

| Data compiled from multiple sources.[11][12] |

Experimental Protocols

Standardized methodologies are crucial for generating reproducible pharmacodynamic data. Below are detailed protocols for key assays.

Protocol: MIC Determination by Agar Dilution

This method determines the MIC of an antibiotic by incorporating it into an agar medium upon which bacteria are inoculated.

-

Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution to create a range of concentrations that will bracket the expected MIC.

-

Agar Incorporation: Add a precise volume of each antibiotic dilution to molten Mueller-Hinton agar held at 45-50°C. Mix thoroughly and pour into sterile petri dishes. A drug-free plate serves as a growth control.

-

Inoculum Preparation: Culture bacteria to the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Using a multipoint replicator, spot a defined volume of the prepared inoculum onto the surface of each antibiotic-containing and control plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10][13]

Protocol: Competitive PBP Binding Assay

This assay measures the ability of a test antibiotic (this compound) to compete with a fluorescently labeled beta-lactam (e.g., Bocillin FL) for binding to PBPs.

-

Cell Culture: Grow the bacterial strain of interest to mid-logarithmic phase.

-

Competitive Inhibition: Aliquot the live cell culture and treat with a range of concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at 37°C to allow this compound to bind to its target PBPs. A control sample with no this compound is included.

-

Fluorescent Labeling: Add a saturating concentration of Bocillin FL to all samples and incubate for an additional period. Bocillin FL will bind to any PBPs not already occupied by this compound.

-

Cell Lysis: Pellet the cells by centrifugation, wash to remove unbound probe, and lyse the cells to release the membrane proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

-

Electrophoresis: Separate the protein lysates using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Detection: Visualize the labeled PBPs using an in-gel fluorescence scanner. The intensity of a fluorescent band is inversely proportional to the binding of this compound to that specific PBP.

-

Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of fluorescent labeling (IC₅₀) for each PBP.[12][14]

Protocol: Time-Kill Kinetic Assay

This assay assesses the rate of bactericidal activity over time at different antibiotic concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Antibiotic Exposure: Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control.

-

Time-Course Sampling: Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

-